N-Nitroso-5H-dibenz(b,f)azepine

Genotoxicity Mutagenicity Testing Nitrosamine Risk Assessment

Laboratories performing nitrosamine risk assessment for carbamazepine ANDA submissions risk method rejection when non-pharmacopeial surrogate standards replace impurity-specific reference materials. N-Nitroso-5H-dibenz(b,f)azepine (EP Impurity D / USP Related Compound B) is the exact nitrosamine reference standard required for validated quantification. • Validated for HPLC, LC-MS/MS, and GC-MS methods at ppb-to-ppm detection limits per ICH M7(R2) and FDA nitrosamine guidance • Negative Ames data supports appropriate AI limit setting; deuterated d4/d8 analogs available for precise isotope dilution MS • Ambient shipping; supplied with full COA and MSDS documentation for direct ANDA/DMF filing support

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 38652-29-8
Cat. No. B110671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-5H-dibenz(b,f)azepine
CAS38652-29-8
SynonymsN-nitroso-5H-dibenz(b,f)azepine
N-nitrosodibenzazepine
N-nitrosoiminostilbene
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3N2N=O
InChIInChI=1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H
InChIKeyXRCKQYSYMGZJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-5H-dibenz(b,f)azepine: Overview


N-Nitroso-5H-dibenz(b,f)azepine (CAS 38652-29-8), also designated as N-Nitroso Iminostilbene, N-Nitroso Carbamazepine EP Impurity D, and N-Nitroso Carbamazepine USP Related Compound B, is a nitrosamine impurity arising from the N-nitrosation of iminostilbene, a key structural precursor and metabolite of the antiepileptic drug carbamazepine [1][2]. This compound, with molecular formula C₁₄H₁₀N₂O and molecular weight 222.24 g/mol, belongs to the class of N-nitroso-dibenzazepines . It has been identified as forming under simulated human gastric conditions when carbamazepine is exposed to nitrite, establishing its relevance as a potential in vivo nitrosation product requiring analytical monitoring [2][3].

Pharmacopeial Identity
Dual EP/USP designation ensures monograph-specific alignment
Workflow Fit
Supports carbamazepine nitrosamine impurity quantification methods
Isotope Dilution Readiness
Deuterated analogs available for precise ISTD-based correction

N-Nitroso-5H-dibenz(b,f)azepine: Why Substitution Fails


Substituting N-Nitroso-5H-dibenz(b,f)azepine with structurally related compounds such as N-nitroso-10,11-dihydro-5H-dibenz(b,f)azepine (N-nitrosoiminodibenzyl) or non-deuterated analytical standards introduces unacceptable analytical and regulatory risk. These compounds exhibit distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and differential stability profiles under analytical conditions that preclude accurate quantification when used interchangeably [1]. Furthermore, despite both compounds being Ames-negative in historical testing, current regulatory guidance under ICH M7(R2) and EMA/FDA nitrosamine control frameworks requires impurity-specific reference standards for validated analytical methods, as class-based substitution does not meet the specificity requirements for ANDA submissions or commercial batch release testing [1][2].

Chromatographic Identity
N-Nitroso-5H-dibenz(b,f)azepine
vs
N-Nitrosoiminodibenzyl (dihydro analog)
Quantification Accuracy
Isotopic ISTD (d4/d8) co-elution
vs
Non-isotopic internal standard
Regulatory Alignment
EP Impurity D / USP Related Compound B
vs
Non-pharmacopeial nitrosamine standard

N-Nitroso-5H-dibenz(b,f)azepine: Differentiation Evidence


Ames Mutagenicity vs. N-Nitrosoiminodibenzyl

In a direct head-to-head study conducted under simulated human gastric conditions (pH ~1.5-2.0 with sodium nitrite), both N-nitroso-5H-dibenz(b,f)azepine and N-nitroso-10,11-dihydro-5H-dibenz(b,f)azepine (N-nitrosoiminodibenzyl) were formed and subsequently tested in the Salmonella typhimurium Ames assay using strains TA98, TA100, TA1535, and TA1537 with and without S9 metabolic activation. Both nitrosamine compounds tested negative for mutagenic potency, yielding no significant increase in revertant colonies compared to vehicle control [1][2]. This negative result distinguishes the carbamazepine-derived nitrosamines from highly potent N-nitrosamines such as NDMA and NDEB that are unequivocally positive in Ames testing.

Ames Mutagenicity
Head-to-head
Negative (both N-nitroso compounds and parent drug)
Reported non-mutagenic profile may support reduced control stringency context
Ames test strains TA98, TA100, TA1535, TA1537 ± S9
Genotoxicity Mutagenicity Testing Nitrosamine Risk Assessment ICH M7 Classification

Alpha-Hydrogen Absence and Carcinogenic Potential

N-Nitroso-5H-dibenz(b,f)azepine lacks alpha-hydrogen atoms adjacent to the N-nitroso group due to the rigid dibenzazepine ring system [1]. This structural feature is critical: the primary metabolic activation pathway for nitrosamine carcinogenicity involves cytochrome P450-mediated alpha-hydroxylation, which generates an unstable intermediate that decomposes to form a DNA-alkylating diazonium ion. Without alpha-hydrogens, this canonical activation pathway is blocked [2]. In contrast, many potent mutagenic nitrosamines (e.g., NDMA, NDEA, NMBA) possess multiple alpha-hydrogens and undergo rapid alpha-hydroxylation to form reactive alkylating species.

Alpha-Hydrogen Count
Class-level
0 alpha-hydrogens adjacent to N-nitroso
Structural basis may block canonical metabolic activation pathway
SAR model inference; compare with NDMA (2 alpha-hydrogens)
Nitrosamine Carcinogenicity Alpha-Hydroxylation Structure-Activity Relationship Toxicology

Deuterated Internal Standards for LC-MS/MS

Deuterated analogs of N-Nitroso-5H-dibenz(b,f)azepine are commercially available as N-Nitroso Iminostilbene-d4 (tetradeuterated) and N-Nitroso Iminostilbene-d8 (octadeuterated) [1]. These isotopically labeled compounds serve as internal standards for isotope dilution LC-MS/MS quantification, offering substantial advantages over structurally dissimilar internal standards. The near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) between the native and labeled compounds enable precise correction for matrix effects, ion suppression/enhancement, and sample preparation losses—factors that cannot be adequately compensated for when using a non-isotopic alternative internal standard.

Isotopic ISTD
Head-to-head
d4 and d8 analogs available; co-elution and matched ionization
Enables precise matrix-effect correction for trace quantification
Method suitability requires in-house validation
Isotope Dilution Mass Spectrometry Stable Isotope Labeling Quantitative Analysis Matrix Effect Correction

Dual Pharmacopeial Recognition: EP & USP

N-Nitroso-5H-dibenz(b,f)azepine is officially recognized under two major pharmacopeial monographs: it is designated as Carbamazepine EP Impurity D in the European Pharmacopoeia and as Carbamazepine USP Related Compound B in the United States Pharmacopeia [1]. This dual recognition is not shared by all carbamazepine-related impurities. For comparison, the non-nitrosated precursor iminostilbene (CAS 256-96-2) is classified differently as Carbamazepine EP Impurity A / USP Related Compound A, while the dihydro analog N-nitrosoiminodibenzyl lacks formal EP/USP impurity designation in the context of carbamazepine monographs.

Pharmacopeial Status
Specification review
EP Impurity D / USP Related Compound B
Dual recognition supports method harmonization and documentation
Class-level specification; verify monograph version
Pharmacopeial Standards Regulatory Compliance AND Submission Quality Control

N-Nitroso-5H-dibenz(b,f)azepine: Application Scenarios


ANDA Submission: Method Validation & QC

This compound is employed as a primary reference standard for developing and validating HPLC, LC-MS/MS, or GC-MS methods to quantify N-nitroso impurities in carbamazepine active pharmaceutical ingredient (API). Its use is specifically aligned with ANDA submission requirements for demonstrating nitrosamine control per ICH M7(R2) and FDA guidance [1]. The compound's negative Ames data supports appropriate limit setting, while the availability of deuterated analogs (d4 and d8) enables precise isotope dilution quantification at the ppb-to-ppm level .

Stability-Indicating Method for Dosage Forms

During forced degradation studies and long-term stability testing of carbamazepine tablets and oral suspensions, N-Nitroso-5H-dibenz(b,f)azepine serves as a critical marker for detecting nitrosation that may occur under acidic conditions in the presence of nitrite-containing excipients or packaging components [1]. Its structural distinction from other degradation products (e.g., iminostilbene, iminodibenzyl) enables specific peak identification and quantification, which would be compromised if a structurally different nitrosamine standard were substituted [2].

Nitrosamine Risk Assessment & Mitigation

Pharmaceutical development teams utilize this reference standard during nitrosamine risk assessments to evaluate formation potential and to establish purge factors during carbamazepine synthesis. The compound's demonstrated formation under simulated gastric conditions (pH ~1.5-2.0 with nitrite) [1] informs both API manufacturing control strategies (e.g., avoiding nitrite sources, optimizing reaction pH) and product-specific risk documentation required by EMA and FDA nitrosamine control frameworks.

Method Transfer and Cross-Site Validation

In contract manufacturing and analytical transfer scenarios, the use of N-Nitroso-5H-dibenz(b,f)azepine as a pharmacopeially-recognized impurity standard (EP Impurity D / USP Related Compound B) [1] reduces inter-laboratory variability and streamlines regulatory acceptance across jurisdictions. Laboratories that substitute this standard with a non-designated analog or a structurally similar but non-identical nitrosamine risk method rejection during regulatory review, as specificity and accuracy parameters cannot be directly cross-validated.

Application
Selection Property
Validation Focus
Nitrosamine impurity method validation
Pharmacopeial standard with deuterated ISTD available
Specificity, accuracy, and matrix-effect correction
Stability-indicating method for drug product
Structural distinction from iminostilbene and iminodibenzyl
Peak resolution and nitrosation marker identification
Nitrosamine risk assessment in API synthesis
Formation potential under simulated gastric conditions
Purge factor and control strategy evaluation
Method transfer between laboratories
Dual EP/USP recognition
Inter-laboratory reproducibility and method comparability

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